5-(2-Pyridyl)pyridine-2-boronic acid pinacol ester
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Overview
Description
5-(2-Pyridyl)pyridine-2-boronic acid pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is known for its stability and versatility, making it a valuable reagent in the formation of carbon-carbon bonds. The presence of the pyridyl group enhances its reactivity and allows for various functionalizations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-(2-Pyridyl)pyridine-2-boronic acid pinacol ester typically involves the reaction of 2-halopyridine with a metalation reagent to form an organometallic intermediate. This intermediate is then reacted with a boric acid ester to form a pyridine-boron complex salt, which is subsequently treated with a proton source to yield the desired boronic ester .
Industrial Production Methods: Industrial production methods for this compound often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to their efficiency and scalability. The use of stable boronic esters like pinacol boronic esters is preferred to avoid issues related to the instability of boronic acids .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Pyridyl)pyridine-2-boronic acid pinacol ester undergoes various types of reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of the corresponding hydrocarbons.
Substitution: Replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Commonly uses reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Often employs nucleophiles like halides or amines under basic conditions
Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, ketones, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, 5-(2-Pyridyl)pyridine-2-boronic acid pinacol ester is extensively used in the Suzuki–Miyaura coupling reaction to form carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules .
Biology and Medicine: This compound has been used in the preparation of bioactive molecules, including inhibitors for enzymes such as β-secretase, which are relevant in Alzheimer’s disease research .
Industry: In the industrial sector, it is employed in the synthesis of pharmaceutical intermediates and agrochemicals due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 5-(2-Pyridyl)pyridine-2-boronic acid pinacol ester primarily involves its role as a reagent in the Suzuki–Miyaura coupling reaction. The process includes:
Oxidative Addition: The palladium catalyst forms a complex with the halide substrate.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
- Pyridine-2-boronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
- 2-Nitro-5-pyridineboronic acid pinacol ester
Comparison: 5-(2-Pyridyl)pyridine-2-boronic acid pinacol ester is unique due to its dual pyridyl groups, which enhance its reactivity and allow for more diverse functionalizations compared to other boronic esters. This makes it particularly valuable in complex organic synthesis and pharmaceutical applications .
Properties
CAS No. |
1316275-50-9 |
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Molecular Formula |
C16H19BN2O2 |
Molecular Weight |
282.1 g/mol |
IUPAC Name |
5-pyridin-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)14-9-8-12(11-19-14)13-7-5-6-10-18-13/h5-11H,1-4H3 |
InChI Key |
ABBGDYQNJMMHJT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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